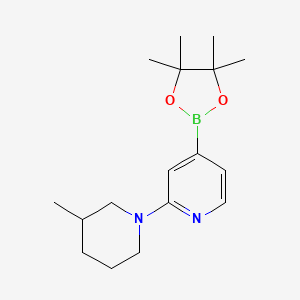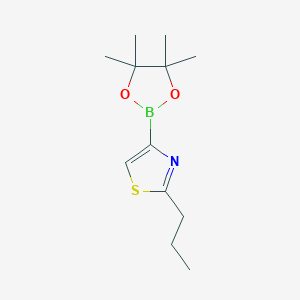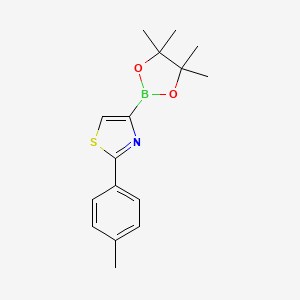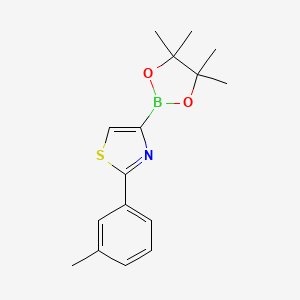
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester, also known as MPP-PBA, is an organic compound that is used as a building block in organic synthesis. It is a versatile reagent that can be used as a catalyst, a ligand, a coupling agent, and a protecting group. MPP-PBA has a wide range of applications in organic synthesis. In addition, it is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic products.
Mécanisme D'action
The mechanism of action of 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is complex. It is believed that the reaction proceeds through a dehydration reaction, which results in the formation of an ester. This is followed by a nucleophilic substitution reaction, which results in the formation of a new bond between the two reactants. The reaction is catalyzed by a base, such as potassium carbonate or potassium hydroxide.
Biochemical and Physiological Effects
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. However, further research is needed to fully understand the biochemical and physiological effects of 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester has several advantages for lab experiments. It is a versatile reagent that can be used as a catalyst, a ligand, a coupling agent, and a protecting group. In addition, it is relatively inexpensive and easy to synthesize. However, it is also important to note that 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is a hazardous substance and should be handled with caution.
Orientations Futures
There are several potential future directions for research on 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester. These include further studies on its biochemical and physiological effects, as well as its use as a catalyst and a ligand in organic synthesis. In addition, research could be conducted on the development of new methods for the synthesis of 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester, as well as the development of new materials and compounds using 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester. Finally, further research could be conducted on the use of 2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Synthèse
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester can be synthesized by the reaction of 4-pyridineboronic acid and 3-methylpiperidine. The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature. The reaction proceeds through a dehydration reaction, which results in the formation of an ester. The reaction can be catalyzed by a base such as potassium carbonate or potassium hydroxide.
Applications De Recherche Scientifique
2-(3-Methylpiperidin-1-yl)pyridine-4-boronic acid pinacol ester is widely used in scientific research. It is used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a protecting group in peptide synthesis. In addition, it is also used in the synthesis of pharmaceuticals and agrochemicals. It has also been used in the synthesis of novel materials, such as polymers, nanomaterials, and metal complexes.
Propriétés
IUPAC Name |
2-(3-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-13-7-6-10-20(12-13)15-11-14(8-9-19-15)18-21-16(2,3)17(4,5)22-18/h8-9,11,13H,6-7,10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGOYEQJOIBRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














